Vegfr-2-IN-15
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Overview
Description
Vegfr-2-IN-15 is a potent inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and vasculogenesis. This compound is of significant interest in the field of cancer research due to its ability to inhibit the growth of new blood vessels that supply tumors, thereby potentially limiting tumor growth and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vegfr-2-IN-15 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of computer-aided design and cheminformatics approaches to identify active sites and predict target interactions . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of modified cell membrane chromatographic systems. These systems are designed to screen and isolate compounds that interact with VEGFR-2, allowing for efficient production and purification of the inhibitor .
Chemical Reactions Analysis
Types of Reactions: Vegfr-2-IN-15 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity against VEGFR-2.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure optimal yields and purity of the final product .
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced biological activity and improved pharmacokinetic properties .
Scientific Research Applications
Vegfr-2-IN-15 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of VEGFR-2 inhibition and to develop new inhibitors with improved efficacy . In biology, this compound is used to investigate the role of VEGFR-2 in angiogenesis and to explore potential therapeutic targets for various diseases . In medicine, this compound is being studied for its potential use in cancer therapy, particularly in inhibiting tumor growth and metastasis . Additionally, this compound has industrial applications in drug discovery and development, where it is used to screen for new VEGFR-2 inhibitors .
Mechanism of Action
The mechanism of action of Vegfr-2-IN-15 involves the inhibition of VEGFR-2 by binding to its active site, thereby preventing the receptor’s activation and subsequent signaling pathways . This inhibition leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately inhibiting angiogenesis and tumor growth . The molecular targets and pathways involved include the PLCγ-PKC, TSAd-Src-PI3K-Akt, SHB-FAK-paxillin, SHB-PI3K-Akt, and NCK-p38-MAPKAPK2/3 pathways .
Comparison with Similar Compounds
Vegfr-2-IN-15 is unique in its high specificity and potency as a VEGFR-2 inhibitor. Similar compounds include lenvatinib, cabozantinib, lucitanib, and foretanib, which are also VEGFR-2 inhibitors used in cancer therapy . this compound stands out due to its enhanced inhibitory activity and improved pharmacokinetic properties .
Properties
Molecular Formula |
C23H18ClN3O4S |
---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
4-[[2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl]amino]-N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C23H18ClN3O4S/c1-30-19-5-3-2-4-17(19)26-22(29)14-6-9-16(10-7-14)25-21(28)13-32-23-27-18-12-15(24)8-11-20(18)31-23/h2-12H,13H2,1H3,(H,25,28)(H,26,29) |
InChI Key |
DRDAEHHBLZRSHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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